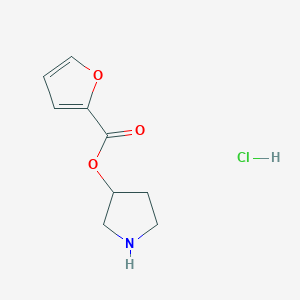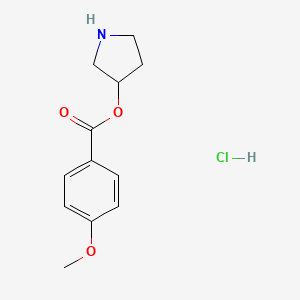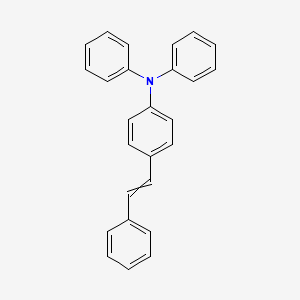
N,N-Diphenyl-4-(2-phenylethenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diphenyl-4-(2-phenylethenyl)aniline” is a chemical compound with the molecular formula C26H19N . It has an average mass of 345.436 Da and a monoisotopic mass of 345.151764 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C26H19N . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 345.43600, and a molecular formula of C26H19N . Unfortunately, the available resources do not provide information on its density, boiling point, melting point, or flash point .Wissenschaftliche Forschungsanwendungen
Conducting Polymer Synthesis
N,N-Diphenyl-4-(2-phenylethenyl)aniline has been utilized in the synthesis of novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, contributing significantly to the field of conducting polymers with enhanced properties (Nguyen, Kasai, Miller, & Diaz, 1994).
Optoelectronic Properties
In the realm of optoelectronics, compounds involving this compound have been synthesized and analyzed for their thermal, photophysical, and electrochemical properties. These compounds show promising applications in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent device performance (Jin, Chen, Song, Lian, Guo, Dong, Huang, & Su, 2020).
Photophysical Properties Study
The photophysical properties of novel fluorophores synthesized from this compound have been investigated. These compounds are observed to exhibit absorption in the ultraviolet region and emission in the blue region, suggesting their potential as blue emitting fluorophores for various applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
Catalytic Applications
The compound has also found use in catalytic applications, such as in the oxidative carbonylation of aniline to N,N′-diphenyl urea, catalyzed by cobalt(II)–Schiff base complex/pyridine catalytic systems. This process highlights the compound's role in facilitating efficient catalytic reactions (Chen, Bao, Mei, & Li, 2008).
Nonlinear Optical Properties
This compound derivatives have been synthesized and characterized for their electrochemical and third-order nonlinear optical (NLO) properties. These studies contribute to the development of new materials with potential NLO applications (Shi, Xiao, Wu, Li, Li, Zhang, Li, Zhou, Wu, & Tian, 2016).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Diphenyl-4-(2-phenylethenyl)aniline involves the reaction of N-phenylaniline with benzaldehyde to form N-phenylbenzaldimine, which is then reduced with sodium borohydride to form N-phenyl-4-aminobenzyl alcohol. This intermediate is then reacted with 2-phenylacetaldehyde in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": ["N-phenylaniline", "benzaldehyde", "sodium borohydride", "2-phenylacetaldehyde", "Lewis acid catalyst"], "Reaction": ["Step 1: React N-phenylaniline with benzaldehyde in the presence of an acid catalyst to form N-phenylbenzaldimine.", "Step 2: Reduce N-phenylbenzaldimine with sodium borohydride to form N-phenyl-4-aminobenzyl alcohol.", "Step 3: React N-phenyl-4-aminobenzyl alcohol with 2-phenylacetaldehyde in the presence of a Lewis acid catalyst to form N,N-Diphenyl-4-(2-phenylethenyl)aniline."] } | |
| 89114-74-9 | |
Molekularformel |
C26H21N |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C26H21N/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b17-16+ |
InChI-Schlüssel |
DXYYLUGHPCHMRQ-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


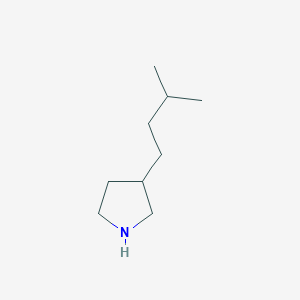


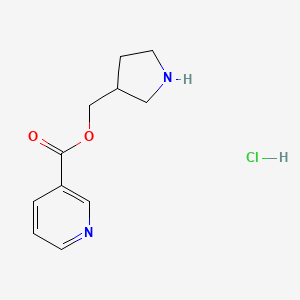


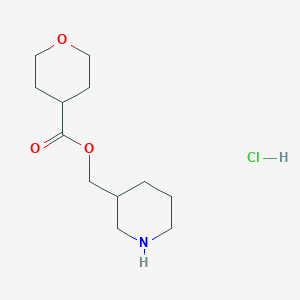
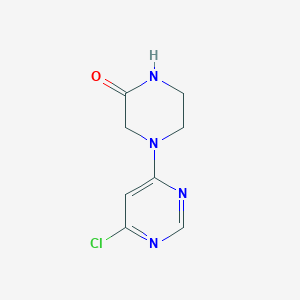
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
